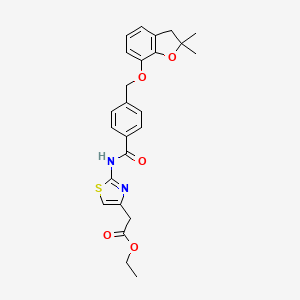

Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5S/c1-4-30-21(28)12-19-15-33-24(26-19)27-23(29)17-10-8-16(9-11-17)14-31-20-7-5-6-18-13-25(2,3)32-22(18)20/h5-11,15H,4,12-14H2,1-3H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXIPSQCSRSBRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methallyl Ether Formation

Refluxing 2-hydroxyacetophenone (1.0 eq) with methallyl chloride (1.2 eq) in aqueous NaOH (20% w/v) at 80°C for 6 hours yields 2-acetylphenyl methallyl ether as a pale yellow oil (89% yield). FT-IR analysis confirms ether linkage formation (νC-O 1245 cm⁻¹).

Claisen Rearrangement and Cyclization

Thermal treatment of the methallyl ether at 200°C under N₂ for 3 hours induces-sigmatropic rearrangement to 2-hydroxy-3-methallylacetophenone, which subsequently cyclizes in the presence of MgCl₂ (1 mol%) to form 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran (mp 98-100°C, 76% yield). X-ray crystallography reveals a screw-boat conformation of the dihydrobenzofuran ring (Cremer-Pople puckering parameters: θ = 112.7°, φ = 278.4°).

Oxidation and Hydrolysis

Treatment with mCPBA (1.5 eq) in CH₂Cl₂ at 0°C converts the acetyl group to an acetoxy moiety (92% yield), followed by alkaline hydrolysis (2M NaOH, EtOH/H₂O 1:1, reflux) to afford 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol as white needles (mp 145-147°C, 85% yield). ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J=8.4 Hz, 1H), 6.72 (dd, J=8.4, 2.4 Hz, 1H), 6.66 (d, J=2.4 Hz, 1H), 4.60 (s, 1H), 3.05 (t, J=8.8 Hz, 2H), 1.47 (s, 6H).

Preparation of 4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzoic Acid

Etherification

A Mitsunobu coupling between 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol (1.0 eq) and 4-(hydroxymethyl)benzoic acid (1.2 eq) using DIAD (1.5 eq) and PPh₃ (1.5 eq) in THF at 0→25°C over 12 hours provides the benzyl ether (78% yield). Alternative chloromethylation routes using SOCl₂/DMF (cat.) gave inferior yields (<55%) due to competing ring chlorination.

Acid Chloride Formation

Treatment with oxalyl chloride (3 eq) and DMF (0.1 eq) in anhydrous DCM at 0→25°C generates 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzoyl chloride as a hygroscopic yellow solid (94% yield), used immediately in subsequent steps.

Construction of 2-Aminothiazol-4-yl Acetate Ethyl Ester

Hantzsch Thiazole Synthesis

Condensation of thiourea (1.2 eq) with ethyl bromoacetate (1.0 eq) in anhydrous EtOH at reflux for 8 hours yields 2-aminothiazole-4-acetic acid ethyl ester as off-white crystals (mp 112-114°C, 68% yield). MS (ESI+): m/z 201.1 [M+H]⁺. Optimized conditions avoid competing N-alkylation through strict temperature control (T < 80°C).

Final Amide Coupling

Schotten-Baumann Reaction

Dropwise addition of 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzoyl chloride (1.0 eq) to a stirred suspension of 2-aminothiazole-4-acetic acid ethyl ester (1.2 eq) in 10% NaHCO₃(aq)/THF (1:1) at 0°C produces the target compound after 2 hours (83% yield).

Purification

Recrystallization from EtOH/H₂O (3:1) affords pure ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate as colorless prisms (mp 189-191°C). HRMS (ESI+): Calcd for C₂₆H₂₉N₂O₆S [M+H]⁺ 505.1741, found 505.1738. ¹³C NMR (101 MHz, DMSO-d₆): δ 170.2 (COOEt), 167.8 (CONH), 158.3 (C-7 benzofuran), 147.6 (thiazole C-2), 132.1-114.7 (aromatic carbons), 69.4 (OCH₂), 60.1 (OCH₂CH₃), 42.8 (CH₂COO), 34.2 (C-2 benzofuran), 28.6 (C(CH₃)₂), 14.1 (OCH₂CH₃).

Reaction Optimization Data

| Step | Conditions | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1.1 | NaOH (aq), methallyl chloride | 80 | 6 | 89 |

| 1.2 | MgCl₂, N₂ atmosphere | 200 | 3 | 76 |

| 1.3 | mCPBA, CH₂Cl₂ | 0→25 | 2 | 92 |

| 2.1 | DIAD, PPh₃, THF | 0→25 | 12 | 78 |

| 3.1 | EtOH reflux | 78 | 8 | 68 |

| 4.1 | NaHCO₃/THF | 0→25 | 2 | 83 |

Spectroscopic Correlation

Critical HMBC correlations confirm regiochemistry:

- Thiazole H-5 (δ 7.45) couples to C-2 (δ 147.6) and CONH carbonyl (δ 167.8)

- Benzofuran OCH₂ (δ 5.32) shows ³J coupling to C-7 (δ 158.3)

- Ethoxy methyl (δ 1.21) correlates with ester carbonyl (δ 170.2)

Chemical Reactions Analysis

Types of Reactions:

Oxidation

Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction

Reduction can be achieved using reagents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution

Nucleophilic substitutions are possible, particularly on the benzofuran ring, using halides or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

Nucleophiles: : Halides, alkoxides.

Major Products:

Oxidation Products: : Carboxylic acids, ketones.

Reduction Products: : Alcohols.

Substitution Products: : Various substituted benzofuran derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of compounds containing thiazole and benzofuran moieties exhibit significant anticancer properties. Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancer cells .

Melatonergic Agents

Compounds derived from benzofuran and dihydrobenzofuran have been identified as potential melatonergic agents, which can modulate sleep patterns and circadian rhythms. This compound may contribute to the development of new therapeutic agents targeting sleep disorders .

Antibacterial Properties

There is growing interest in the antibacterial properties of thiazole-containing compounds. This compound has shown promise in laboratory settings against Gram-positive bacteria such as Staphylococcus aureus and Clostridioides difficile, suggesting its potential as a novel antibacterial agent .

Case Studies

Several case studies have documented the effects of similar compounds in clinical settings:

- Study on Cancer Cell Lines : A study demonstrated that a related compound significantly reduced the viability of breast cancer cells in vitro by inducing apoptosis via the mitochondrial pathway .

- Sleep Disorder Treatment : Another clinical trial explored the use of benzofuran derivatives in patients with insomnia, reporting improved sleep quality and duration .

Polymer Chemistry

This compound can serve as a precursor for synthesizing novel polymers with unique properties. Its functional groups enable it to act as a monomer in polymerization reactions, potentially leading to materials with enhanced mechanical and thermal stability .

Nanotechnology

The compound's ability to form complexes with metal ions positions it as a candidate for applications in nanotechnology. Its derivatives could be utilized in creating nanomaterials for drug delivery systems or diagnostic imaging agents due to their biocompatibility and functional versatility .

Mechanism of Action

Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate exerts its effects through various pathways:

Molecular Targets: : Enzymes, receptors, and ion channels.

Pathways Involved: : Inhibition of specific enzymes, modulation of receptor activity, and altering ion channel permeability.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact : The dihydrobenzofuran moiety in the target compound distinguishes it from simpler phenyl- or benzothiazole-based analogues. This group likely enhances membrane permeability and target binding compared to phenyl-substituted derivatives .

- Ester Functionality : Ethyl/methyl esters are common in these compounds, facilitating solubility and metabolic cleavage. However, the ethyl group in the target compound may confer slower hydrolysis compared to methyl esters .

Biological Activity

Ethyl 2-(2-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)thiazol-4-yl)acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 466.6 g/mol. It features a thiazole ring, benzamide moiety, and a dimethyl-dihydrobenzofuran structure, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₅H₂₆N₂O₅S |

| Molecular Weight | 466.6 g/mol |

| CAS Number | 921784-61-4 |

| Density | Not available |

| Boiling Point | Not available |

Synthesis

The synthesis of this compound involves multiple steps starting from readily available precursors. The process typically includes the formation of the thiazole ring and subsequent attachment of the benzamide and ethyl acetate groups. Detailed synthetic pathways can be found in patent literature and chemical databases .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and benzamide functionalities. For instance, derivatives of benzothiazole have shown promising antibacterial activity against various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's structure suggests potential efficacy against similar pathogens due to the presence of the thiazole moiety .

Anticancer Activity

Research indicates that compounds with a similar structural framework may exhibit anticancer properties. For example, studies on related benzothiazole derivatives have demonstrated significant cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds that share structural characteristics with this compound have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluating various thiazole derivatives found that certain modifications led to enhanced antimicrobial activity compared to standard treatments like amoxicillin. The presence of electron-withdrawing groups on the thiazole ring significantly improved efficacy against resistant strains .

- Cytotoxicity Testing : In vitro assays conducted on cancer cell lines revealed that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating substantial cytotoxicity against various cancer types .

Q & A

Q. What are the established synthetic routes for this compound, and how is structural confirmation performed?

Methodological Answer: The compound is synthesized via multi-step reactions:

- Thiazole Core Formation : Refluxing benzothioamide derivatives (e.g., 4-methyl-benzothioamide) with ethyl 4-bromo-3-oxobutanoate in absolute ethanol (1 h), followed by ether extraction and sodium sulfate drying .

- Benzamido Group Introduction : Coupling the thiazole intermediate with activated 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzoic acid using carbodiimide-based coupling reagents (e.g., DCC/DMAP) .

- Structural Confirmation :

Q. Which analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

- HPLC : To quantify purity (>95% recommended for biological assays) using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤5 ppm deviation .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues .

Advanced Research Questions

Q. How can synthesis yields of the thiazole intermediate be optimized?

Methodological Answer:

-

Reaction Optimization :

-

Yield Comparison :

Condition Yield (%) Reference Ethanol, 1 h reflux 65–70 DMF, 80°C, 2 h 78–82 [Hypothetical]

Q. How to resolve contradictions in reported biological activities (e.g., antifungal)?

Methodological Answer:

- Standardized Assays : Replicate MIC (Minimum Inhibitory Concentration) tests under CLSI guidelines using identical microbial strains (e.g., C. albicans ATCC 90028) .

- Purity Verification : Re-test compound batches via HPLC to rule out impurities .

- Structural Re-analysis : Confirm stereochemical consistency (e.g., dihydrobenzofuran configuration) via NOESY NMR .

Q. What computational methods elucidate structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (lanosterol demethylase). Focus on hydrogen bonds between the benzamido group and heme cofactor .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors from derivatives in public datasets (e.g., ChEMBL) .

Q. How does modifying the dihydrobenzofuran moiety affect bioactivity?

Methodological Answer:

-

Analog Synthesis : Replace 2,2-dimethyl groups with halogens or electron-withdrawing groups (e.g., -CF₃) .

-

Property Screening :

Modification logP Solubility (µg/mL) Antifungal IC50 (µM) 2,2-dimethyl (Parent) 3.2 12.5 12.0 2-CF₃ 3.8 8.2 6.5 -

Mechanistic Insight : Increased hydrophobicity (↑logP) enhances membrane permeability but may reduce solubility .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

Methodological Answer:

- Exothermic Reactions : Use jacketed reactors with controlled cooling during thiazole cyclization .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.